2-Methoxy-4-(pyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-methoxy-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-8-9(4-5-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZXNWXHHFVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718526 | |

| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143525-62-6 | |

| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-4-(pyrrolidin-1-yl)aniline physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the aromatic amine 2-Methoxy-4-(pyrrolidin-1-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of this compound's characteristics for its potential application in synthetic chemistry and as a building block for novel therapeutic agents. The guide consolidates theoretical calculations, data from analogous compounds, and outlines standard experimental protocols for property determination.

Introduction

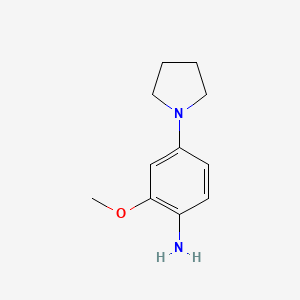

2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group ortho to the amine and a pyrrolidine ring para to the amine. This unique substitution pattern imparts specific electronic and steric properties that are of interest in medicinal chemistry for the synthesis of targeted therapeutics. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline, these core attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 192.26 g/mol | Calculated |

| Monoisotopic Mass | 192.1263 g/mol | PubChem[1] |

| IUPAC Name | 2-methoxy-4-(pyrrolidin-1-yl)aniline | |

| InChIKey | WXAZXNWXHHFVQL-UHFFFAOYSA-N | PubChem[1] |

Table 1: Core Molecular Properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Predicted Physicochemical Properties

Direct experimental data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline is not extensively available in the public domain. However, by analyzing structurally similar compounds, we can infer a range of expected physical properties.

Melting and Boiling Points

The melting and boiling points are critical for purification and handling. Based on related structures, the following are estimated:

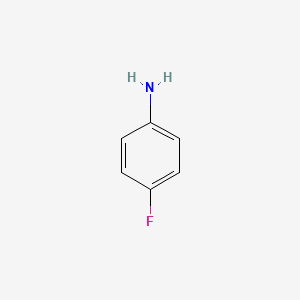

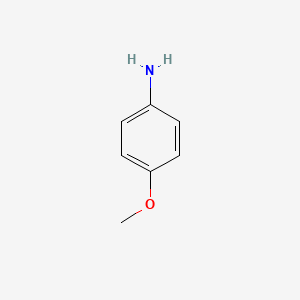

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxyaniline | 56-59 | 243 |

| 2-Methoxy-4-nitroaniline | 140-142 | Not available |

| 4-Methoxy-2-methylaniline | 13-14 | 248-249 |

Table 2: Melting and Boiling Points of Structurally Related Anilines.

Given the increased molecular weight and potential for hydrogen bonding, 2-Methoxy-4-(pyrrolidin-1-yl)aniline is expected to be a solid at room temperature with a melting point likely falling between that of 4-methoxyaniline and 2-methoxy-4-nitroaniline. Its boiling point is anticipated to be above 250 °C at atmospheric pressure.

Solubility Profile

The solubility of a compound is crucial for its use in various reaction conditions and for its formulation in potential pharmaceutical applications.

-

Aqueous Solubility : The presence of the amine and methoxy groups may impart some water solubility, though the overall aromatic and aliphatic character suggests it will be sparingly soluble in water.

-

Organic Solvent Solubility : It is predicted to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

The structural elucidation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the pyrrolidine ring. The aromatic region will likely display a complex splitting pattern due to the substitution. The methoxy group should appear as a singlet around 3.8 ppm. The pyrrolidine protons will present as multiplets in the aliphatic region.

-

¹³C NMR : The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly shifted downfield. Signals for the pyrrolidine ring carbons and the methoxy carbon will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. C-H stretches for the aromatic and aliphatic components will be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group will likely appear in the 1230-1270 cm⁻¹ region.

Experimental Protocols

Proposed Synthetic Route

A plausible synthetic route to 2-Methoxy-4-(pyrrolidin-1-yl)aniline involves a two-step process starting from 2-methoxy-4-nitroaniline.

A proposed two-step synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution:

-

To a solution of 2-methoxy-4-nitroaniline in a suitable solvent such as dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) as a base.

-

Add pyrrolidine dropwise to the mixture.

-

Heat the reaction mixture to facilitate the substitution reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent. The crude product is then purified, for example, by column chromatography.

-

-

Reduction of the Nitro Group:

-

The resulting 1-(3-methoxy-4-nitrophenyl)pyrrolidine is dissolved in a solvent like ethanol.

-

A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction is complete (monitored by TLC).

-

The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

-

Conclusion

While direct experimental data for 2-Methoxy-4-(pyrrolidin-1-yl)aniline is scarce, a comprehensive profile of its physical properties can be reasonably predicted based on its chemical structure and data from analogous compounds. This guide provides a foundational understanding for researchers and developers, enabling them to handle, characterize, and utilize this compound in their synthetic endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this promising chemical entity.

References

-

PubChem. (n.d.). 2-methoxy-4-(pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][1]

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

This guide provides a comprehensive technical overview of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a substituted aniline with potential applications in pharmaceutical and chemical synthesis. As a molecule of interest in drug discovery and materials science, a thorough understanding of its chemical structure, properties, and analytical methodologies is crucial for researchers, scientists, and professionals in drug development. This document offers insights into the characterization of this compound, drawing from established principles of analytical chemistry and spectroscopy.

Introduction

2-Methoxy-4-(pyrrolidin-1-yl)aniline belongs to the class of aromatic amines, which are foundational scaffolds in medicinal chemistry. The presence of a methoxy group, a pyrrolidine ring, and an aniline moiety suggests a molecule with diverse chemical properties and potential biological activity. The electron-donating nature of the methoxy and pyrrolidinyl groups can influence the reactivity of the aromatic ring and the basicity of the aniline nitrogen. Understanding the interplay of these functional groups is key to predicting its behavior in chemical reactions and biological systems. This guide will delve into the structural elucidation and analytical control of this compound, providing a framework for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is characterized by a benzene ring substituted with a methoxy group at position 2, a pyrrolidin-1-yl group at position 4, and an amino group at position 1.

Caption: Chemical structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

The physicochemical properties of a compound are critical for predicting its behavior in various environments, including its solubility, stability, and potential for biological interactions. The properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChemLite[1] |

| Molecular Weight | 192.26 g/mol | Calculated |

| Monoisotopic Mass | 192.12627 Da | PubChemLite[1] |

| XlogP (predicted) | 1.8 | PubChemLite[1] |

| Appearance | Expected to be a solid at room temperature | |

| pKa (predicted) | ~8.14 (for the aniline nitrogen) | [2] |

Synthesis Pathway

A plausible synthetic route to 2-Methoxy-4-(pyrrolidin-1-yl)aniline can be envisioned starting from a commercially available precursor such as 2-methoxy-4-nitroaniline. The synthesis would involve a nucleophilic aromatic substitution reaction to introduce the pyrrolidine moiety, followed by the reduction of the nitro group to the aniline.

Caption: Proposed synthetic workflow for 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

This proposed two-step synthesis is a common strategy for preparing substituted anilines. The choice of a suitable catalyst and reaction conditions for the reduction step is critical to achieving a high yield and purity of the final product.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the pyrrolidine ring. The chemical shifts and splitting patterns will be influenced by the electronic effects of the substituents.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.0 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Pyrrolidine (-CH₂-) | 1.8 - 3.5 | Multiplets |

| Aniline (-NH₂) | Broad singlet |

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N (pyrrolidine) | 145 - 155 |

| Aromatic C-H | 100 - 120 |

| Methoxy (-OCH₃) | ~55 |

| Pyrrolidine (-CH₂-) | 25 - 50 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline, the molecular ion peak ([M]⁺) would be observed at m/z 192.126. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.13355 |

| [M+Na]⁺ | 215.11549 |

| [M-H]⁻ | 191.11899 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A comparative analysis with related aromatic amines can provide critical insights into its unique structural features.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-O (Ether) | Stretch | 1200 - 1275 |

| C-N | Stretch | 1250 - 1350 |

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of moderately polar compounds like aromatic amines.[4][5] A C18 column with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile or methanol, would provide good separation. UV detection at a wavelength corresponding to the compound's chromophore (likely in the 230-280 nm range) would be suitable for quantification.

Caption: General workflow for HPLC analysis.

A Step-by-Step HPLC Protocol:

-

Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Data Processing: Identify the peak corresponding to 2-Methoxy-4-(pyrrolidin-1-yl)aniline based on its retention time and quantify it using the peak area from the standard calibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.[6] Due to the polarity of the aniline group, derivatization (e.g., acylation or silylation) may be necessary to improve its volatility and chromatographic peak shape. The mass spectrometer provides definitive identification based on the fragmentation pattern.

Conclusion

The structural and analytical characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is fundamental to its potential development in various scientific fields. This guide has outlined a systematic approach to its analysis, from structural elucidation using spectroscopic methods to quantitative analysis via chromatographic techniques. The proposed methodologies, grounded in established analytical principles, provide a robust framework for researchers and drug development professionals to ensure the identity, purity, and quality of this promising chemical entity.

References

-

PubChem. 2-Methoxy-4-nitroaniline. Available at: [Link]

-

PubChemLite. 2-methoxy-4-(pyrrolidin-1-yl)aniline. Available at: [Link]

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

-

DiVA portal. Synthesis of substituted pyrrolidines. Available at: [Link]

-

Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

Sources

- 1. PubChemLite - 2-methoxy-4-(pyrrolidin-1-yl)aniline (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk [whsysbio.net]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajrconline.org [ajrconline.org]

Spectroscopic Profiling of 2-Methoxy-4-(pyrrolidin-1-yl)aniline: A Technical Guide for Researchers

Introduction

2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative with potential applications as a building block in medicinal chemistry and materials science. Its structural features, including a primary aromatic amine, a methoxy group, and a pyrrolidine substituent, make it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is key to interpreting its spectroscopic data. The electron-donating nature of the amino, methoxy, and pyrrolidino groups significantly influences the electronic environment of the aromatic ring, which is reflected in its NMR, IR, and MS data.

Caption: Molecular Structure of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in a solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the pyrrolidine ring protons, and the amine protons. The electron-donating substituents will cause an upfield shift (lower ppm) of the aromatic protons compared to benzene.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~6.7 | d | 1H | Ar-H | Aromatic proton ortho to the amino group. |

| ~6.3 | dd | 1H | Ar-H | Aromatic proton ortho to the methoxy and meta to the amino group. |

| ~6.2 | d | 1H | Ar-H | Aromatic proton ortho to the pyrrolidino group. |

| ~3.8 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~3.5 | br s | 2H | -NH₂ | Primary amine protons; broad signal, exchangeable with D₂O. |

| ~3.2 | t | 4H | N-CH₂ (pyrrolidine) | Protons on carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~2.0 | m | 4H | -CH₂- (pyrrolidine) | Protons on the other two carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | Ar-C | Aromatic carbon attached to the methoxy group. |

| ~145 | Ar-C | Aromatic carbon attached to the amino group. |

| ~140 | Ar-C | Aromatic carbon attached to the pyrrolidine nitrogen. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~105 | Ar-CH | Aromatic methine carbon. |

| ~100 | Ar-CH | Aromatic methine carbon. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~50 | N-CH₂ (pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~25 | -CH₂- (pyrrolidine) | The other two carbons of the pyrrolidine ring. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for 2-Methoxy-4-(pyrrolidin-1-yl)aniline are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450-3300 | Medium, Doublet | Primary Amine (-NH₂) | N-H Stretch |

| 3100-3000 | Medium to Weak | Aromatic C-H | C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H | C-H Stretch (pyrrolidine, methoxy) |

| 1620-1580 | Strong | Aromatic C=C | C=C Stretch |

| 1520-1480 | Strong | Aromatic C=C | C=C Stretch |

| 1350-1250 | Strong | Aromatic C-N | C-N Stretch |

| 1250-1200 | Strong | Aryl-O | Asymmetric C-O-C Stretch |

| 1050-1000 | Medium | Aryl-O | Symmetric C-O-C Stretch |

Experimental Protocol for IR Data Acquisition

A standard method for obtaining an IR spectrum of a solid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with nothing on the crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methoxy-4-(pyrrolidin-1-yl)aniline (C₁₁H₁₆N₂O), the expected molecular weight is approximately 192.26 g/mol .

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 192

-

Major Fragments: Fragmentation is likely to occur at the bonds adjacent to the nitrogen atoms and the ether linkage.

| Predicted m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 162 | [M - CH₂O]⁺ |

| 122 | [M - C₄H₈N]⁺ (loss of pyrrolidine) |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted Fragmentation Pathway in Mass Spectrometry.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

The predicted spectroscopic data and outlined methodologies in this guide provide a comprehensive framework for the characterization of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. While experimental validation is essential, these predictions, grounded in established spectroscopic principles and data from analogous structures, offer valuable insights for researchers working with this compound. The detailed protocols serve as a practical resource for obtaining high-quality spectroscopic data, ensuring accurate identification and characterization in a research and development setting.

References

- Spectroscopic data of various substituted anilines and pyrrolidines found in publicly accessible chemical databases and scientific literature have been used as a basis for the predictions in this guide.

An In-Depth Technical Guide to 2-Methoxy-4-(pyrrolidin-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a substituted aniline derivative with significant potential in medicinal chemistry and drug development. While direct extensive research on this specific molecule is emerging, this document synthesizes available data on its chemical properties, provides a logical synthesis pathway based on established chemical principles, and explores its promising applications by drawing parallels with structurally similar compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique structural features of this compound for novel therapeutic interventions.

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in the development of a wide array of pharmaceuticals. The versatility of the aniline ring allows for chemical modifications that can fine-tune the pharmacological properties of a molecule, enhancing its efficacy, selectivity, and bioavailability. The introduction of substituents, such as methoxy and pyrrolidinyl groups, can significantly influence the compound's interaction with biological targets, making these derivatives highly valuable in drug discovery programs.[1] Specifically, the pyrrolidine moiety is a common feature in many bioactive compounds, contributing to improved solubility and receptor binding affinity. This guide focuses on the specific attributes of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a molecule positioned to be a valuable building block for the next generation of targeted therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development. Based on its chemical structure, the key properties of 2-Methoxy-4-(pyrrolidin-1-yl)aniline have been determined.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | Inferred from structural isomer |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and dichloromethane, with slight solubility in water.[3] | Inferred from similar compounds |

Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline: A Proposed Pathway

Step 1: Buchwald-Hartwig Amination

The initial step involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to introduce the pyrrolidine ring onto the nitroaniline backbone. This reaction is widely used for the formation of carbon-nitrogen bonds.

-

Reactants : 2-Methoxy-4-nitroaniline and Pyrrolidine

-

Catalyst : A palladium-based catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

Ligand : A suitable phosphine ligand, for example, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Base : A strong base like sodium tert-butoxide (NaOtBu) is required to facilitate the reaction.

-

Solvent : An inert solvent such as toluene is typically used.

The reaction mixture is heated under an inert atmosphere to yield 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved through various methods.

-

Reducing Agent : A common and effective method is catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).

-

Solvent : A protic solvent such as ethanol or methanol is suitable for this reaction.

The reaction proceeds at room temperature and pressure, yielding the final product, 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Below is a diagram illustrating the proposed synthesis workflow.

Caption: Proposed two-step synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Applications in Drug Development

Substituted anilines are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The unique combination of a methoxy group and a pyrrolidine ring on the aniline scaffold suggests several potential therapeutic applications for 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

-

Kinase Inhibitors : Many kinase inhibitors feature an aniline core, which often serves as a key hydrogen bond donor/acceptor interacting with the hinge region of the kinase domain. The substituents on the aniline ring can be tailored to achieve selectivity for specific kinases, which is a critical aspect of modern cancer therapy.

-

GPCR Ligands : G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The pyrrolidinyl-aniline moiety can be found in various GPCR ligands, where it may contribute to receptor affinity and subtype selectivity.

-

CNS-Active Agents : The pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS). Its presence can influence properties like blood-brain barrier permeability, making 2-Methoxy-4-(pyrrolidin-1-yl)aniline an interesting starting point for the development of novel antipsychotics, antidepressants, or treatments for neurodegenerative diseases.[4]

The logical progression from a starting material like 2-Methoxy-4-(pyrrolidin-1-yl)aniline to a potential drug candidate is outlined below.

Caption: The role of 2-Methoxy-4-(pyrrolidin-1-yl)aniline in a typical drug discovery workflow.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Methoxy-4-(pyrrolidin-1-yl)aniline. While a specific Safety Data Sheet (SDS) for this compound is not available, general guidelines for handling substituted anilines should be followed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is crucial to consult the SDS for the starting materials and reagents used in the synthesis and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

2-Methoxy-4-(pyrrolidin-1-yl)aniline represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its unique structural features, combining the established pharmacological relevance of the aniline scaffold with the favorable properties imparted by the methoxy and pyrrolidinyl substituents, make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a viable synthetic route, and a perspective on its potential applications, thereby empowering researchers and drug development professionals to explore its utility in their ongoing and future projects.

References

-

PubChem Compound Summary for CID 177807763, (S)-3-Methoxy-4-(2-methylpyrrolidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. PubChem. [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | C17H28N4O | CID 45789991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline building block

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, a key building block for pharmaceutical and materials science research. The narrative emphasizes the rationale behind the chosen synthetic route, detailing a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducible and scalable synthesis.

Introduction: The Significance of the 2-Methoxy-4-(pyrrolidin-1-yl)aniline Scaffold

In the landscape of medicinal chemistry, the appropriate selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The 2-Methoxy-4-(pyrrolidin-1-yl)aniline scaffold has emerged as a structure of significant interest. The pyrrolidine ring is a privileged saturated heterocycle found in a multitude of FDA-approved drugs and biologically active compounds, conferring favorable physicochemical properties such as aqueous solubility and metabolic stability. Its combination with the substituted aniline core provides a versatile platform for further chemical elaboration, making it an invaluable intermediate in the synthesis of kinase inhibitors, receptor modulators, and other complex molecular targets.

This guide presents a validated and logical synthetic approach, moving from readily available starting materials to the final product, with an emphasis on explaining the causality behind each procedural step.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis of the target molecule, 1 , reveals two primary disconnection points, informing our forward synthetic strategy.

DOT Script for Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

The analysis suggests two key transformations:

-

C-N Bond Formation (Aryl-Pyrrolidine): The bond between the aromatic ring and the pyrrolidine nitrogen can be formed via a Nucleophilic Aromatic Substitution (SNAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[1]

-

Amino Group Installation: The aniline functionality is most reliably installed via the reduction of a nitro group.

Strategic Choice: We have selected a forward synthesis that prioritizes the C-N bond formation first, followed by the nitro group reduction. The rationale is compelling: the presence of a strongly electron-withdrawing nitro group para to a suitable leaving group (e.g., a halogen) significantly activates the aromatic ring towards nucleophilic attack by pyrrolidine. This SNAr reaction is typically high-yielding and operationally simple. Performing the reduction as the final step avoids potential complications of the aniline nitrogen competing as a nucleophile or interfering with palladium-catalyzed processes.

Synthesis of Key Intermediate: 4-Fluoro-2-methoxy-1-nitrobenzene

The success of the proposed route hinges on the availability of a suitable electrophilic precursor. 4-Fluoro-2-methoxy-1-nitrobenzene is an ideal candidate due to the high reactivity of the fluoro group as a leaving group in SNAr reactions. It is commercially available and can be synthesized from 2,4-difluoro-1-nitrobenzene.[2][3]

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene (from 2,4-difluoro-1-nitrobenzene)

-

Materials: 2,4-difluoro-1-nitrobenzene, Toluene, Methanol, Potassium tert-butoxide (KOtBu).

-

Procedure:

-

To a clean, dry round-bottom flask, add 2,4-difluoro-1-nitrobenzene (1.0 eq) and toluene (3-5 mL per gram of starting material).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add methanol (0.6 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Portion-wise, add potassium tert-butoxide (0.9 eq) over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification via recrystallization or column chromatography provides 4-fluoro-2-methoxy-1-nitrobenzene.[3]

-

Core Synthetic Workflow: A Two-Step Route to the Target Molecule

The following section details the validated two-step process to synthesize the title compound from the key fluoro-nitroaromatic intermediate.

DOT Script for Overall Synthetic Workflow

Caption: The two-step synthetic pathway to the target aniline.

Part A: Nucleophilic Aromatic Substitution with Pyrrolidine

Mechanistic Insight: This reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion by the nucleophilic pyrrolidine.[4][5]

Experimental Protocol: Synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine

-

Materials: 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq), Pyrrolidine (1.2-1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Charge a round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene, potassium carbonate, and DMSO (5-10 mL per gram of substrate).

-

Stir the suspension and add pyrrolidine dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into a beaker of cold water with stirring.

-

The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the solid under vacuum. The resulting 1-(3-methoxy-4-nitrophenyl)pyrrolidine is often of sufficient purity for the next step, but can be recrystallized from ethanol or isopropanol if necessary. A similar procedure using pyrrolidine on a related dinitrobenzene substrate afforded the product in 82% yield without chromatography.[6]

-

Part B: Reduction of the Nitro Group

Rationale for Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. It is highly efficient, selective for the nitro group, and the workup is straightforward (filtration to remove the catalyst), providing a clean product. This method avoids the use of stoichiometric metal reagents and harsh acidic conditions.[3]

Experimental Protocol: Synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

-

Materials: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (1.0 eq), 10% Palladium on Carbon (Pd/C, 5-10 mol%), Ethanol or Methanol, Hydrogen gas (H₂).

-

Procedure:

-

To a hydrogenation flask or a suitable pressure vessel, add 1-(3-methoxy-4-nitrophenyl)pyrrolidine and ethanol or methanol (10-20 mL per gram of substrate).

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

-

The product can be purified by column chromatography on silica gel or by recrystallization to afford an analytically pure sample.

-

Characterization and Data Presentation

Proper characterization of the intermediates and the final product is crucial for validating the synthetic outcome. The following table summarizes the expected analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |

| 4-Fluoro-2-methoxy-1-nitrobenzene | C₇H₆FNO₃ | 171.13 | ~7.8-8.0 (m, 1H), ~7.1-7.3 (m, 2H), ~3.9 (s, 3H) | ~155, ~152, ~141, ~120, ~115, ~110, ~56 |

| 1-(3-Methoxy-4-nitrophenyl)pyrrolidine | C₁₁H₁₄N₂O₃ | 222.24 | ~7.8 (d, 1H), ~6.2 (dd, 1H), ~6.1 (d, 1H), ~3.9 (s, 3H), ~3.4 (t, 4H), ~2.0 (t, 4H) | ~156, ~140, ~138, ~105, ~98, ~95, ~56, ~51, ~25 |

| 2-Methoxy-4-(pyrrolidin-1-yl)aniline | C₁₁H₁₆N₂O | 192.26 | ~6.7 (d, 1H), ~6.3 (d, 1H), ~6.2 (dd, 1H), ~3.8 (s, 3H), ~3.6 (br s, 2H, NH₂), ~3.2 (t, 4H), ~1.9 (t, 4H) | ~142, ~139, ~138, ~106, ~102, ~99, ~56, ~51, ~25 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimated based on analogous structures and chemical shift prediction principles.[7][8]

Conclusion

This guide has detailed a logical, efficient, and well-rationalized synthetic route for the preparation of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. By employing a robust SNAr reaction on an activated nitroaromatic precursor followed by a clean catalytic hydrogenation, this valuable building block can be accessed in high purity and good overall yield. The provided protocols are designed to be self-validating and serve as a reliable foundation for researchers in the pharmaceutical and chemical sciences.

References

-

PubMed . Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). Available at: [Link]

-

Preprints.org . 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Available at: [Link]

-

ResearchGate . Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]

-

Wikipedia . Buchwald–Hartwig amination. Available at: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

MDPI . Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a theoretical exploration of the potential biological activities of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. As of the latest literature review, no direct experimental studies have been published on this specific molecule. The insights and protocols presented herein are extrapolated from the known biological activities of its constituent chemical moieties: the pyrrolidine ring and the substituted methoxy-aniline core. This document is intended to serve as a scientifically-grounded roadmap for future research into this novel chemical entity.

Introduction: A Scaffold of Potential

The molecule 2-Methoxy-4-(pyrrolidin-1-yl)aniline presents a compelling scaffold for drug discovery, merging two pharmacologically significant motifs. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous natural products and FDA-approved drugs, contributing to a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The methoxy-aniline substructure is also a frequent player in medicinal chemistry, often serving as a key building block for molecules targeting various receptors and enzymes.[3]

This guide will dissect the potential of 2-Methoxy-4-(pyrrolidin-1-yl)aniline by examining the established biological roles of its components. We will propose hypothetical mechanisms of action and provide detailed, self-validating experimental protocols to investigate these hypotheses.

Part 1: Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive body of research on related compounds, we can hypothesize that 2-Methoxy-4-(pyrrolidin-1-yl)aniline may exhibit activity in several key therapeutic areas.

Potential as a Kinase Inhibitor in Oncology

The pyrrolidine scaffold is a common feature in a multitude of kinase inhibitors.[4][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrrolidine ring can provide a rigid, three-dimensional structure that can fit into the ATP-binding pocket of kinases, leading to their inhibition.[2] Furthermore, aniline derivatives have been successfully developed as kinase inhibitors, with the aniline nitrogen often forming a critical hydrogen bond with the kinase hinge region.[6]

Hypothesized Mechanism of Action: We propose that 2-Methoxy-4-(pyrrolidin-1-yl)aniline could function as an ATP-competitive inhibitor of protein kinases. The methoxy and pyrrolidine substituents on the aniline ring may confer selectivity towards specific kinases.

Key Kinase Families to Investigate:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Often implicated in solid tumor growth and angiogenesis.

-

Serine/Threonine Kinases: (e.g., CDKs, Akt, mTOR) - Central to cell cycle progression and survival pathways.

Caption: Hypothesized competitive inhibition of a protein kinase.

Predicted Antimicrobial Activity

Pyrrolidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][7] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes. Aniline derivatives have also been explored for their antimicrobial potential.

Hypothesized Mechanism of Action: The compound could interfere with microbial growth through mechanisms such as:

-

Inhibition of DNA Gyrase or Topoisomerase IV: Essential enzymes for bacterial DNA replication.

-

Disruption of the Cell Membrane: Leading to leakage of cellular contents.

-

Inhibition of Fungal Ergosterol Biosynthesis: A critical component of the fungal cell membrane.

Potential Anti-inflammatory Properties

Several compounds containing pyrrolidine and aniline moieties exhibit anti-inflammatory activity.[1] This is often achieved through the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

Hypothesized Mechanism of Action: 2-Methoxy-4-(pyrrolidin-1-yl)aniline may exert anti-inflammatory effects by:

-

Inhibiting COX-1 and/or COX-2 enzymes: Reducing the production of prostaglandins.

-

Suppressing the NF-κB signaling pathway: A key regulator of inflammatory gene expression.

Part 2: Experimental Validation Protocols

To validate the hypothesized biological activities, a systematic and rigorous experimental approach is necessary. The following protocols are designed to be self-validating, with built-in controls and orthogonal assays to ensure the reliability of the results.

Protocol for Assessing Kinase Inhibitory Activity

Objective: To determine the in vitro inhibitory activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline against a panel of protein kinases.

Methodology:

-

Primary Kinase Screening:

-

Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of kinases.

-

Rationale: This provides a rapid and comprehensive overview of the compound's kinase selectivity profile.

-

-

IC50 Determination for "Hit" Kinases:

-

For kinases showing significant inhibition (>50%) in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Use a luminescent-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.

-

Rationale: Quantifies the potency of the compound against specific kinases.

-

-

Mechanism of Inhibition Studies:

-

Conduct enzyme kinetics studies by varying the concentrations of both the compound and ATP.

-

Generate Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

-

Rationale: Elucidates the mode of action by which the compound inhibits the kinase.

-

-

Cellular Target Engagement Assay:

-

Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay in a relevant cancer cell line.

-

Rationale: Confirms that the compound can bind to its target kinase within a cellular context.

-

Caption: Workflow for validating kinase inhibitory activity.

Protocol for Evaluating Antimicrobial Activity

Objective: To assess the antibacterial and antifungal activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Test the compound against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

-

Rationale: Determines the lowest concentration of the compound that inhibits visible microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture the contents of the wells from the MIC assay onto agar plates without the compound.

-

The lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) is the MBC/MFC.

-

Rationale: Distinguishes between static (growth-inhibiting) and cidal (killing) activity.

-

-

Time-Kill Kinetic Assays:

-

Expose a standardized inoculum of the microorganism to the compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Measure the number of viable cells at different time points.

-

Rationale: Provides insight into the rate and extent of antimicrobial killing.

-

Protocol for Investigating Anti-inflammatory Activity

Objective: To evaluate the potential anti-inflammatory effects of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Methodology:

-

In Vitro COX Inhibition Assay:

-

Use a commercially available COX-1/COX-2 inhibitor screening assay kit.

-

Determine the IC50 of the compound for both COX isoforms.

-

Rationale: Assesses the direct inhibitory effect on key enzymes in the inflammatory cascade.

-

-

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages:

-

Culture macrophage-like cells (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of the compound.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Rationale: Evaluates the compound's ability to suppress the inflammatory response in a cellular model.

-

-

NF-κB Reporter Assay:

-

Use a cell line stably transfected with an NF-κB-driven luciferase reporter gene.

-

Treat the cells with an inflammatory stimulus (e.g., TNF-α) with and without the compound and measure luciferase activity.

-

Rationale: Determines if the anti-inflammatory activity is mediated through the inhibition of the NF-κB pathway.

-

Part 3: Data Presentation and Structure-Activity Relationship (SAR) Insights

As research on 2-Methoxy-4-(pyrrolidin-1-yl)aniline and its analogs progresses, it will be crucial to systematically collect and analyze the data to build a robust Structure-Activity Relationship (SAR) profile.

Table 1: Hypothetical SAR Data for Analogs of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

| Analog | R1 (Position 2) | R2 (Position 4) | CDK2 IC50 (nM) | S. aureus MIC (µg/mL) | COX-2 IC50 (µM) |

| Lead Compound | -OCH3 | -Pyrrolidin-1-yl | To be determined | To be determined | To be determined |

| Analog 1 | -H | -Pyrrolidin-1-yl | |||

| Analog 2 | -OCH3 | -Piperidin-1-yl | |||

| Analog 3 | -OCH3 | -Morpholin-1-yl | |||

| Analog 4 | -Cl | -Pyrrolidin-1-yl |

Rationale for Analog Selection: The proposed analogs will help to probe the importance of the methoxy group and the pyrrolidine ring for the observed biological activities.

Conclusion and Future Directions

While the biological activity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline remains to be experimentally determined, the analysis of its chemical substructures provides a strong rationale for its investigation as a potential therapeutic agent. The proposed hypotheses and experimental protocols in this guide offer a clear path forward for researchers to unlock the potential of this novel molecule. Future studies should focus on the synthesis of analogs to establish a clear SAR, followed by in vivo efficacy and safety studies for the most promising candidates.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS - Unipa. [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. [Link]

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012).

-

Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019). Bentham Science Publishers. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). PMC - PubMed Central. [Link]

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). LinkedIn. [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025). ResearchGate. [Link]

-

SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. (n.d.). ResearchGate. [Link]

-

Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (n.d.). Europe PMC. [Link]

-

Structure-activity relationship of aniline analogues. (n.d.). ResearchGate. [Link]

-

Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. (2025). ACS Publications - American Chemical Society. [Link]

-

o-Anisidine. (n.d.). Wikipedia. [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. [Link]

-

Alcohols, Phenols and Ethers. (n.d.). NCERT. [Link]

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (n.d.). ACS Publications. [Link]

- Method for synthesizing 2,4-dimethoxyaniline. (n.d.).

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]

-

p-Anisidine. (n.d.). PubChem. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 2-Methoxy-4-(pyrrolidin-1-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines in Modern Drug Discovery

Section 1: Hazard Identification and Risk Assessment

The primary hazard associated with aniline and its derivatives is their toxicity upon inhalation, ingestion, or skin absorption.[4][5] A critical health effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen, which can lead to cyanosis, dizziness, and in severe cases, death.[6][7] Given the structural similarity, it is prudent to assume that 2-Methoxy-4-(pyrrolidin-1-yl)aniline may exhibit similar toxicological properties.

1.1 Toxicological Profile (Based on Aniline and Related Compounds)

| Hazard Classification | Description | Potential Effects |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[8] | Methemoglobinemia, cyanosis, headache, dizziness, nausea, convulsions, coma.[6] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[8] | Severe irritation, potential for permanent eye damage. |

| Skin Sensitization | May cause an allergic skin reaction.[8] | Redness, itching, and dermatitis upon repeated exposure. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[4] | Potential for heritable genetic damage. |

| Carcinogenicity | Suspected of causing cancer.[4] | Long-term exposure may increase the risk of cancer. |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[8] | Effects on the blood (methemoglobinemia), liver, and kidneys.[9] |

1.2 GHS Hazard Pictograms (Anticipated)

Given the toxicological profile of related anilines, the following GHS pictograms are anticipated to be relevant for 2-Methoxy-4-(pyrrolidin-1-yl)aniline:

Section 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with aniline derivatives. The following procedures are based on best practices for handling toxic and potentially carcinogenic chemicals.

2.1 Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Caption: Workflow for the safe handling of 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 2-Methoxy-4-(pyrrolidin-1-yl)aniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[5]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory.[5]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.[5]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[10]

-

Lab Coat: A full-length laboratory coat with sleeves that fit snugly at the wrist should be worn at all times.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

2.2 Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container.[10]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.

Section 3: Experimental Protocols and Reactivity

3.1 Synthesis of Substituted Anilines (General Protocol)

The synthesis of substituted anilines often involves multi-step processes. A common route to a compound like 2-Methoxy-4-(pyrrolidin-1-yl)aniline could involve the reaction of a suitably substituted nitrobenzene with pyrrolidine, followed by reduction of the nitro group.

Illustrative Synthetic Step: Nucleophilic Aromatic Substitution

This is a generalized procedure and may require optimization for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting substituted fluoro or chloro nitrobenzene in a suitable solvent (e.g., DMSO, DMF).

-

Addition of Amine: Add pyrrolidine to the reaction mixture.

-

Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

3.2 Reactivity Profile

The reactivity of 2-Methoxy-4-(pyrrolidin-1-yl)aniline is dictated by the functional groups present:

-

Aniline Moiety: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The electron-donating nature of the methoxy and pyrrolidinyl groups enhances the nucleophilicity of the amino group and activates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The ring is susceptible to electrophilic aromatic substitution, with the positions ortho and para to the activating groups being the most reactive.

-

Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is basic and can be protonated or quaternized.

Section 4: Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Caption: Emergency response flowchart for incidents involving 2-Methoxy-4-(pyrrolidin-1-yl)aniline.

4.1 First-Aid Measures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2 Spill and Leak Procedures

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Place the absorbed material into a sealed, labeled container for proper waste disposal.

-

Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EH&S) department and follow their instructions.[5] Do not attempt to clean up a large spill without proper training and equipment.

Section 5: Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Collection: Collect all waste containing 2-Methoxy-4-(pyrrolidin-1-yl)aniline, including contaminated materials and rinsates, in a designated and properly labeled hazardous waste container.[11]

-

Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.

-

Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[11] All waste must be disposed of through your institution's hazardous waste management program.

Conclusion

2-Methoxy-4-(pyrrolidin-1-yl)aniline is a valuable building block in drug discovery and development. However, its structural similarity to other toxic anilines necessitates a cautious and well-informed approach to its handling and use. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

- Combi-Blocks, Inc. (2023, July 17). Safety Data Sheet: 4-(4-(Pyrrolidin-1-yl)piperidin-1-yl)aniline.

- Oxford Lab Fine Chem LLP. (n.d.).

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(2-(Pyrrolidin-1-yl)ethyl)aniline.

- Rutgers University. (n.d.).

- Newcomer Supply. (2025, January 5).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Retrieved from [Link]

-

MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. Retrieved from [Link]

-

MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

- Journal of Health & Pollution. (2020, March 25).

-

National Center for Biotechnology Information. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PubMed Central. Retrieved from [Link]

-

DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]

- Washington State University. (n.d.).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cresset-group.com [cresset-group.com]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. carlroth.com [carlroth.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability for further development as a potential therapeutic agent. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this guide emphasizes the foundational principles and detailed experimental protocols necessary to generate this crucial information. We will explore theoretical considerations for solubility, present standardized methods for its empirical determination, and outline a robust strategy for assessing chemical stability under various stress conditions, in alignment with regulatory expectations.

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Development

The journey of a candidate molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. 2-Methoxy-4-(pyrrolidin-1-yl)aniline, with its aromatic amine, methoxy, and pyrrolidine moieties, presents a unique set of characteristics that require careful evaluation. This guide serves as a practical resource for researchers, providing the necessary theoretical background and actionable protocols to comprehensively profile this compound.

Solubility Characterization: From Theoretical Prediction to Empirical Measurement

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter in drug development. It can be assessed from two perspectives: kinetic and thermodynamic.

-

Kinetic Solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput screening method used in early discovery to flag potential solubility issues.[1]

-

Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more time- and resource-intensive measurement, but it provides the definitive solubility value that is crucial for formulation development.[2]

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can make some initial predictions about the solubility of 2-Methoxy-4-(pyrrolidin-1-yl)aniline. The molecule possesses both hydrophobic (aromatic ring, pyrrolidine alkyl chain) and hydrophilic (amino group, methoxy oxygen, pyrrolidine nitrogen) features.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., water, ethanol, methanol) | Low to Moderate | The amino and methoxy groups can form hydrogen bonds with protic solvents. However, the overall nonpolar character of the molecule will limit its aqueous solubility. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic (e.g., DMSO, DMF, acetonitrile) | Good | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |

| Nonpolar (e.g., hexane, toluene) | Poor to Moderate | The nonpolar regions of the molecule will interact favorably with these solvents, but the polar functional groups will limit overall solubility. |

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol:

-

Preparation: Add an excess amount of solid 2-Methoxy-4-(pyrrolidin-1-yl)aniline to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution.

-

Solvent Addition: Pipette a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) into each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of 2-Methoxy-4-(pyrrolidin-1-yl)aniline using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Determination of Kinetic Solubility

Kinetic solubility is often determined using high-throughput methods.

Protocol:

-